molecular formula C16H18N2NaO7S2 B1682502 Sulbenicillin sodium CAS No. 28002-18-8

Sulbenicillin sodium

Cat. No. B1682502
CAS RN: 28002-18-8
M. Wt: 437.4 g/mol
InChI Key: DGMOWYXFFHYUJF-MTAVSQAGSA-N
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Description

Sulbenicillin Sodium is a semi-synthetic penicillin derivative with the chemical formula C16H16N2Na2O7S2. It is a white or pale yellow crystalline powder that is odorless and slightly salty in taste. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .

Scientific Research Applications

Sulbenicillin Sodium has a wide range of applications in scientific research:

Future Directions

The global Sulbenicillin Sodium market is expected to grow in the future . The market size in 2023 was significant and the compound annual growth rate (CAGR) will be positive from 2024 till 2031 .

Mechanism of Action

Sulbenicillin Sodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and ultimately, cell lysis and death .

Biochemical Analysis

Biochemical Properties

Sulbenicillin sodium interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis . By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan strands, which are essential for bacterial cell wall synthesis .

Cellular Effects

This compound exerts its antibacterial effect by inhibiting the synthesis of bacterial cell walls . This action is crucial because the cell wall is essential for bacterial viability. It is composed primarily of peptidoglycan, a polymer that provides structural integrity to the cell . The inhibition of these enzymes results in a weakened cell wall that cannot withstand the osmotic pressure within the bacterial cell, leading to cell lysis and, subsequently, bacterial death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan synthesis . By inhibiting these enzymes, this compound prevents the cross-linking of peptidoglycan strands, leading to cell lysis and bacterial death .

Temporal Effects in Laboratory Settings

It is known that the onset time for this compound is relatively quick due to its direct introduction into the bloodstream, with peak plasma levels being reached within 30 minutes when administered intravenously .

Metabolic Pathways

As a penicillin antibiotic, it is known to inhibit the synthesis of bacterial cell walls, which involves the metabolism of peptidoglycan .

Transport and Distribution

It is known that this compound is typically administered intravenously or intramuscularly, depending on the severity and location of the infection .

Subcellular Localization

As a penicillin antibiotic, it is known to target the bacterial cell wall, which is located outside the bacterial cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Sulbenicillin Sodium involves several key steps:

    Sulfonation: The process begins with the sulfonation of phenylacetic acid to produce sulfophenylacetic acid.

    Hydrolysis: The sulfophenylacetic acid is then hydrolyzed to obtain the corresponding sulfonic acid.

    Crystallization: The sulfonic acid is crystallized to purify the compound.

    Ion-Exchange: The purified sulfonic acid undergoes ion-exchange to form the sodium salt.

    Acidylation: Finally, the sodium salt is acylated to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Sulbenicillin Sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its enhanced activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its combination with other antibiotics, such as dibekacin, further enhances its antibacterial efficacy .

properties

1. Design of the Synthesis Pathway: The synthesis of Sulbenicillin sodium can be achieved by the reaction of ampicillin with sulbactam. The reaction involves the formation of an ester bond between the carboxylic acid group of ampicillin and the hydroxyl group of sulbactam. The resulting product is then converted to the sodium salt form to obtain Sulbenicillin sodium. 2. Starting Materials: - Ampicillin - Sulbactam - Sodium hydroxide - Water 3. Reaction: 1. Dissolve ampicillin and sulbactam in water. 2. Add sodium hydroxide to the solution to adjust the pH to around 8. 3. Heat the solution to around 60-70°C and stir for several hours. 4. Allow the solution to cool and adjust the pH to around 4-5 using hydrochloric acid. 5. Filter the resulting precipitate and wash with water. 6. Dry the product under vacuum to obtain Sulbenicillin. 7. Convert Sulbenicillin to the sodium salt form by dissolving it in sodium hydroxide solution and then precipitating it with hydrochloric acid. 8. Filter the resulting precipitate and wash with water. 9. Dry the product under vacuum to obtain Sulbenicillin sodium.

CAS RN

28002-18-8

Molecular Formula

C16H18N2NaO7S2

Molecular Weight

437.4 g/mol

IUPAC Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O7S2.Na/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25);/t9-,10?,11+,14-;/m1./s1

InChI Key

DGMOWYXFFHYUJF-MTAVSQAGSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C.[Na]

Appearance

Solid powder

Other CAS RN

28002-18-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha-Sulfobenzylpenicillin, Disodium
Disodium alpha Sulfobenzylpenicillin
Disodium alpha-Sulfobenzylpenicillin
I.M., Kedacillin
Kedacillin I.M.
Sulbenicillin
Sulfobenzylpenicillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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